molecular formula C11H16N2O2 B1647092 Methyl 4-amino-3-(propylamino)benzoate CAS No. 675138-83-7

Methyl 4-amino-3-(propylamino)benzoate

Cat. No. B1647092
CAS RN: 675138-83-7
M. Wt: 208.26 g/mol
InChI Key: AFCULDLVWJNWLE-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(propylamino)benzoate” is a chemical compound with the molecular formula C11H16N2O2 . It has a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of similar compounds involves three steps: alkylation, esterification, and another alkylation . The process is designed to have high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2/c1-3-6-13-10-7-8 (11 (14)15-2)4-5-9 (10)12/h4-5,7,13H,3,6,12H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 208.26 .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has explored the synthesis and evaluation of enaminones, including compounds structurally related to Methyl 4-amino-3-(propylamino)benzoate, for their potential anticonvulsant activities. Studies utilizing the amygdala kindling model have aimed to identify safer analogs with minimized toxicity while maintaining efficacy against seizures. Molecular modeling and CLOGP evaluations contribute to understanding the structure-activity relationships and molecular characteristics of these potential anticonvulsant enaminones (Scott et al., 1993).

Herbicide Synthesis and Labeling

This compound derivatives have been synthesized for use in herbicidal applications. Specifically, ZJ0273, a compound related to this compound, has been utilized for weed control in oilseed rape in China. The synthesis of mono-labeled and dual-labeled analogs of ZJ0273 with tritium and carbon-14 allows for the investigation of the herbicide's metabolism, mode of action, and environmental behavior (Yang et al., 2008).

Synthesis of Peptidyl 2,2-Difluoro-3-aminopropionates

The synthesis of compounds like Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through Reformatsky reactions demonstrates the utility of this compound analogs in the preparation of potential proteinase inhibitors. These compounds highlight the versatility of this compound derivatives in synthesizing complex molecules with potential biological activity (Angelastro et al., 1992).

Development of Radiotracers

The synthesis and application of radiolabeled derivatives of this compound for use as radiotracers in scientific studies have been explored. These derivatives, through specific labeling techniques, enable detailed investigations into the distribution, metabolism, and mode of action of related compounds in biological systems (Taylor et al., 1996).

Add-On Treatment for Schizophrenia

This compound derivatives have been examined for their potential as add-on treatments in schizophrenia. By inhibiting specific metabolic pathways, these compounds may enhance neurotransmission and offer new therapeutic strategies for managing symptoms of schizophrenia and improving cognitive functions (Lane et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-amino-3-(propylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-6-13-10-7-8(11(14)15-2)4-5-9(10)12/h4-5,7,13H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCULDLVWJNWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In DMF (40 ml), methyl 3,4-diaminobenzoate (2.01 g) was dissolved and then the solution was added with potassium carbonate (2.00 g) and 1-iodopropane (1.4 ml), followed by stirring at room temperature for 22 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate and washed with water, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residue was then purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (1.06 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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